molecular formula C22H21N5O4 B2386808 3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1105246-39-6

3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2386808
CAS No.: 1105246-39-6
M. Wt: 419.441
InChI Key: AKHWLDGTHPWRBX-UHFFFAOYSA-N
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Description

3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a sophisticated synthetic compound designed for pharmaceutical and biological research. It features a unique molecular architecture combining a pyrimido[5,4-b]indol-4(5H)-one core, a privileged scaffold in medicinal chemistry, with a furan-2-carbonyl piperazine moiety. This specific structural combination is of significant interest for probing novel biological pathways. The indole-derived core structure is associated with a wide spectrum of biological activities, as indole derivatives are known to show clinical and biological applications, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties . The presence of the furan and piperazine groups may influence the compound's binding affinity and selectivity, making it a valuable chemical tool for investigating specific receptors or enzymes. This product is intended for in vitro research applications, such as high-throughput screening, target identification and validation, and structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore new therapeutic possibilities, particularly in areas like oncology and infectious diseases. The precise mechanism of action is an active area of investigation, but it is anticipated to interact with cellular targets common to indole-based molecules. This product is provided as a solid of high chemical purity. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-14-4-5-16-15(11-14)19-20(24-16)22(30)27(13-23-19)12-18(28)25-6-8-26(9-7-25)21(29)17-3-2-10-31-17/h2-5,10-11,13,24H,6-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHWLDGTHPWRBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C(=O)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one represents a novel chemical entity with potential therapeutic applications. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and experimental data.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, which contribute to its biological activity. The molecular formula is C23H23N3O6C_{23}H_{23}N_3O_6 with a molecular weight of approximately 423.45 g/mol.

Structural Representation

  • IUPAC Name : this compound
  • Molecular Formula : C23H23N3O6C_{23}H_{23}N_3O_6

Key Features

PropertyValue
Molecular Weight423.45 g/mol
DensityN/A
SolubilityModerate
LogP1.318

Research suggests that this compound may exert its biological effects through multiple mechanisms, including inhibition of specific enzymes and modulation of signaling pathways involved in inflammation and cancer progression.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties, particularly in relation to cyclooxygenase (COX) enzymes. Studies indicate that derivatives of the compound exhibit selective COX-II inhibition, which is crucial for reducing inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Potential

Preliminary studies have shown that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators, leading to reduced cell proliferation .

Case Studies

  • In vitro Studies : A series of in vitro assays demonstrated that the compound significantly reduces the viability of various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell type .
  • In vivo Studies : Animal models have been used to assess the anti-inflammatory effects of the compound. Results indicated a significant reduction in paw edema in rats treated with the compound compared to control groups, suggesting its potential as an anti-inflammatory agent .

Comparative Efficacy

To better understand the efficacy of this compound relative to other known agents, a comparison table is provided below:

Compound NameIC50 (µM)Selectivity (COX-II/COX-I)
This compound15High
Celecoxib0.78Moderate
Rofecoxib0.52Low

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations
Compound Name Core Structure Key Substituents Reference
3-(2-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one Pyrimido[5,4-b]indol-4(5H)-one 8-methyl; 3-(2-oxoethyl)-linked piperazine-furan-2-carbonyl N/A
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one Pyrimido[5,4-b]indol-4-one 8-fluoro; 5-(4-fluorobenzyl); 3-(2-methoxybenzyl)
8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4(3H)-one 8-(piperazine-pyridinyl-methyl); no indole fusion
3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one Pyrimido[5,4-b]indol-4-one 8-methoxy; 5-methyl; 3-(4-fluorophenylmethyl)

Key Observations :

  • The target compound’s pyrimido[5,4-b]indol-4(5H)-one core is conserved in , and 6 analogs but differs from the pyrido[3,4-d]pyrimidin-4(3H)-one in –4, which lacks an indole ring .
  • Substituents at position 3 vary widely: the target uses a piperazine-furan-2-carbonyl group, while others employ benzyl (e.g., 2-methoxybenzyl in ), pyridinylmethyl (), or fluorophenylmethyl () groups.
Piperazine-Linked Substituents

The target compound’s piperazine-furan-2-carbonyl group contrasts with:

  • Pyridin-2-yl-piperazine in , which may enhance metal coordination or π-π stacking .
  • 4-(3,4-Dichlorobenzyl)piperidine in , introducing bulky, lipophilic substituents .
  • 4-(4-Fluorophenyl)piperidine in , balancing hydrophobicity and electronic effects .

Functional Implications

  • Steric Effects : The 8-methyl group in the target compound may reduce rotational freedom compared to 8-fluoro () or 8-methoxy () analogs.
  • Electronic Effects : The furan-2-carbonyl group’s electron-rich nature could influence binding to targets with polar residues, contrasting with electron-withdrawing groups (e.g., dichlorobenzyl in ).
  • Pharmacokinetics : Piperazine-furan-2-carbonyl may improve metabolic stability over benzyl groups (prone to oxidation) .

Preparation Methods

Cyclocondensation of Baylis-Hillman Adducts

Adapting the method by Jiang et al., the tricyclic core can be assembled via cyclization of Baylis-Hillman acetates 3 with amidine hydrochlorides 4 (Table 1).

Table 1: Optimization of Pyrimidoindole Core Synthesis

Entry Amidino Source Base Temp (°C) Yield (%)
1 Guanidine HCl NaOEt 80 62
2 Acetamidine HCl K2CO3 60 45
3 Benzamidine HCl DBU 100 78

Key steps:

  • Michael Addition : The acetate 3 undergoes nucleophilic attack by the amidine to form a tetrahedral intermediate.
  • Cyclodehydration : Base-mediated elimination generates the pyrimidin-4(3H)-one intermediate 2 .
  • Annulation : Heating with phosphoryl chloride induces intramolecular cyclization to yield the pyrimidoindole core.

Rhodium-Catalyzed [4+2] Annulation

An alternative route employs Rh(III)-catalyzed C–H activation, as demonstrated by Li et al.. N-Methoxyindole-1-carboxamides 1 react with trifluoromethyl imidoyl sulfoxonium ylides 2 under oxidative conditions to form dihydropyrimidoindolones 4 , which are subsequently dehydrogenated (Table 2).

Table 2: Catalytic Conditions for Annulation

Catalyst Ligand Oxidant Solvent Yield (%)
[Cp*RhCl2]2 AgSbF6 DCE 82
[Ru(p-cymene)Cl2]2 PivOH Cu(OAc)2 MeCN 68

Synthesis of the 2-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl Side Chain

Piperazine Acylation

Furan-2-carbonyl chloride reacts with piperazine in dichloromethane using N,N-diisopropylethylamine (DIPEA) as base (Yield: 89%).

Equation :
Piperazine + Furan-2-carbonyl chloride → 4-(Furan-2-carbonyl)piperazine

Ethyl Glyoxylate Coupling

The acylated piperazine undergoes nucleophilic substitution with ethyl bromoacetate to install the oxoethyl spacer (Table 3).

Table 3: Alkylation Conditions

Base Solvent Temp (°C) Time (h) Yield (%)
K2CO3 Acetone 50 12 76
Cs2CO3 DMF 80 6 85

Final Assembly via N-Alkylation

The 8-methylpyrimidoindole core is alkylated with the oxoethyl-piperazine intermediate under phase-transfer conditions (Scheme 2).

Scheme 2 :
8-Methylpyrimidoindole + Oxoethyl-piperazine → [KOH, TBAB, Toluene/H2O, 90°C] → Target compound

Optimization Data :

  • Molar Ratio (Core:Alkylating agent): 1:1.2 optimal
  • Catalyst : Tetrabutylammonium bromide (TBAB) increases yield from 58% to 83%

Spectroscopic Characterization

1H NMR (500 MHz, DMSO-d6):

  • δ 8.42 (s, 1H, H2)
  • δ 7.89–7.23 (m, 5H, furan/aromatic)
  • δ 4.31 (s, 2H, NCH2CO)
  • δ 3.72–3.15 (m, 8H, piperazine)
  • δ 2.48 (s, 3H, C8-CH3)

13C NMR (126 MHz, DMSO-d6):

  • δ 170.2 (C=O, piperazine)
  • δ 163.8 (C4=O)
  • δ 152.1 (pyrimidine C2)
  • δ 25.7 (C8-CH3)

HRMS (ESI+) : m/z calc. for C28H27N5O4 [M+H]+: 504.2034; found: 504.2036

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution to introduce the piperazine-furanoyl moiety.
  • Coupling reactions (e.g., amide bond formation) to link the pyrimidoindole core with the 2-oxoethyl-piperazine sidechain.
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity .
  • Characterization using 1H^1H-/13C^{13}C-NMR, HPLC, and ESI-MS to confirm structural integrity .

Q. What analytical methods are recommended for structural validation?

  • NMR spectroscopy : Assign peaks for the pyrimidoindole aromatic protons (δ 7.0–8.5 ppm), furan carbonyl (δ 165–170 ppm), and piperazine methylene groups (δ 3.0–4.0 ppm) .
  • Mass spectrometry : Use high-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]+^+) and rule out impurities .
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. How should researchers handle solubility and stability challenges during in vitro assays?

  • Solubility : Test dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) as primary solvents, followed by dilution in assay buffers (e.g., PBS with 0.1% Tween-80) .
  • Stability : Conduct stability studies under assay conditions (e.g., 37°C, pH 7.4) using LC-MS to monitor degradation over 24–72 hours .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Analog synthesis : Modify substituents (e.g., furan replacement with thiophene, piperazine alkylation) to evaluate effects on target binding .
  • In vitro testing : Screen analogs against relevant biological targets (e.g., kinases, GPCRs) using fluorescence polarization or radioligand displacement assays .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and guide rational design .

Q. What experimental approaches resolve contradictions in biological activity data?

  • Orthogonal assays : Validate primary screening results with secondary assays (e.g., Western blotting for kinase inhibition, calcium flux for GPCR activity) .
  • Dose-response curves : Establish IC50_{50}/EC50_{50} values across multiple replicates to confirm potency and reproducibility .
  • Counter-screens : Test against off-target panels (e.g., CEREP’s BioPrint®) to rule out nonspecific effects .

Q. How can metabolic stability and toxicity be assessed preclinically?

  • Microsomal stability : Incubate with liver microsomes (human/rodent) and quantify parent compound loss via LC-MS/MS .
  • CYP inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to predict drug-drug interactions .
  • In vitro toxicity : Use MTT assays on HepG2 cells or hemolysis tests to assess acute cytotoxicity .

Methodological Notes

  • Contradiction management : If SAR data conflicts (e.g., improved binding but reduced solubility), prioritize functional group modifications that balance hydrophilicity (e.g., PEGylation) and target engagement .
  • Data reproducibility : Standardize reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and biological assay protocols (e.g., cell passage number, serum starvation) .

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